molecular formula C11H13FO3 B14868322 Ethyl 3-fluoro-5-methoxyphenylacetate

Ethyl 3-fluoro-5-methoxyphenylacetate

Cat. No.: B14868322
M. Wt: 212.22 g/mol
InChI Key: OFSBQIGHNZPPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-5-methoxyphenylacetate is an aromatic ester featuring a phenylacetic acid backbone substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 5-position of the benzene ring, esterified with ethanol. Fluorine and methoxy substituents are known to modulate electronic, steric, and lipophilic characteristics, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 2-(3-fluoro-5-methoxyphenyl)acetate

InChI

InChI=1S/C11H13FO3/c1-3-15-11(13)6-8-4-9(12)7-10(5-8)14-2/h4-5,7H,3,6H2,1-2H3

InChI Key

OFSBQIGHNZPPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-5-methoxyphenylacetate typically involves the esterification of 3-fluoro-5-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors has been explored to enhance mass and heat transfer, leading to higher efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-methoxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-5-methoxyphenylacetic acid.

    Reduction: 3-fluoro-5-methoxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-5-methoxyphenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-methoxyphenylacetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Data Table: Key Properties of Ethyl 3-Fluoro-5-Methoxyphenylacetate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound Not provided C₁₁H₁₃FO₃ ~212.22 (estimated) 3-F, 5-OCH₃ Potential agrochemical intermediate
Ethyl 3,5-difluoro-4-methoxyphenylacetate 691905-11-0 C₁₁H₁₂F₂O₃ 230.21 3,5-F, 4-OCH₃ High lipophilicity; research chemical
3-Methoxyphenylacetic acid 1798-09-0 C₉H₁₀O₃ 166.17 3-OCH₃ (no F or ester) mp 71–73°C; precursor synthesis
Metsulfuron-methyl Not provided C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea ester Herbicide; inhibits acetolactate synthase

Research Findings and Trends

  • Synthetic Accessibility : Fluorination at meta/para positions is achievable via electrophilic substitution or cross-coupling, but regioselectivity remains challenging. Methoxy groups are typically introduced via nucleophilic aromatic substitution .
  • Structure-Activity Relationships (SAR): Mono-fluoro analogs (e.g., target compound) balance lipophilicity and solubility better than di-fluoro derivatives, making them favorable for drug design. Ester hydrolysis rates vary with substitution: Electron-withdrawing groups (e.g., -F) slow hydrolysis, prolonging bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.